H-Lys-Phe-Gly-Lys-OH.CH3CO2H
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H42N6O7 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H38N6O5.C2H4O2/c24-12-6-4-10-17(26)21(31)29-19(14-16-8-2-1-3-9-16)22(32)27-15-20(30)28-18(23(33)34)11-5-7-13-25;1-2(3)4/h1-3,8-9,17-19H,4-7,10-15,24-26H2,(H,27,32)(H,28,30)(H,29,31)(H,33,34);1H3,(H,3,4)/t17-,18-,19-;/m0./s1 |
InChI Key |
MIGMOPDQHFYGFP-YOTVLOEGSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Significance of Short Peptides in Biological Systems Research
Short peptides, typically consisting of 2 to 50 amino acids, are crucial players in a vast array of biological functions. longdom.org They act as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, participating in vital processes like cell communication, enzyme activity regulation, and immune responses. longdom.org The versatility and functional diversity of short peptides have established them as significant targets in biomedical research, with applications ranging from therapeutic development to the creation of novel biomaterials. longdom.orgnih.gov Their relatively small size offers several advantages in research, including better tissue penetration and a lower likelihood of inducing an immune response compared to larger proteins. nih.govukrbiochemjournal.org
Overview of Peptide Chemistry and Bioactivity Principles
The synthesis of peptides for research purposes is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). longdom.org This method allows for the controlled, stepwise addition of amino acids to a growing chain attached to a solid resin, enabling the creation of custom peptide sequences for detailed investigation. longdom.orgthieme-connect.de The principles of peptide chemistry also extend to their interactions with other molecules, such as receptors on the cell surface, which is a key determinant of their biological function. clinisciences.com
Structure Activity Relationship Sar Studies of H Lys Phe Gly Lys Oh
Role of Lysine (B10760008), Phenylalanine, and Glycine (B1666218) Residues in Functional Determinants
The two lysine residues are central to the peptide's chemical identity. As a basic amino acid, lysine carries a positive charge at physiological pH due to its side chain's ε-amino group. wikipedia.orgnih.gov This inherent positive charge, or cationicity, is a hallmark of numerous biologically active peptides, especially those with antimicrobial properties. ubc.camdpi.com The dual lysine residues in H-Lys-Phe-Gly-Lys-OH confer a net positive charge, which is vital for its initial electrostatic attraction to negatively charged entities, such as the phosphate (B84403) groups in the outer layer of bacterial cell membranes. mdpi.commdpi.com
This electrostatic interaction often represents the inaugural step in the mechanism of action for many cationic peptides, promoting their concentration at the target site. mdpi.com The density and arrangement of this positive charge are critical; while a higher charge can boost activity, an optimal level typically exists, beyond which effectiveness may diminish and selectivity towards microbial targets can be compromised. mdpi.comresearchgate.net The ε-amino group of lysine is also adept at forming hydrogen bonds, which further stabilizes its engagement with biological targets. nih.gov
| Hydrogen Bonding | The ε-amino group can function as a hydrogen bond donor. nih.gov | Enhances the stability of the peptide's interaction with its binding partners. |
Phenylalanine, characterized by its benzyl (B1604629) side chain, imparts significant hydrophobicity and aromaticity to the peptide. russelllab.org Hydrophobicity is a crucial determinant for the activity of many peptides, allowing them to penetrate the hydrophobic core of biological membranes. mdpi.com In the process of membrane interaction, following the initial electrostatic binding mediated by the lysine residues, the hydrophobic phenylalanine residue can facilitate insertion into the lipid bilayer. pnas.org
Moreover, the aromatic ring of phenylalanine can engage in π-π stacking interactions with other aromatic residues or molecules. russelllab.orgjst.go.jp These aromatic interactions are vital for the folding and stability of proteins and can be instrumental in the recognition of specific ligands. russelllab.orgnih.gov In certain scientific contexts, the presence of phenylalanine has been identified as crucial for the self-assembly of peptides into amyloid fibrils, underscoring the significance of its aromatic nature. jst.go.jpmdpi.com
Table 2: Key Properties of Phenylalanine and Their Significance
| Property | Description | Significance in H-Lys-Phe-Gly-Lys-OH |
|---|---|---|
| Hydrophobicity | The nonpolar phenyl group drives the residue to associate with nonpolar environments. russelllab.org | Promotes insertion into the hydrophobic core of cell membranes. pnas.org |
| Aromaticity | The benzene (B151609) ring is capable of participating in π-π stacking interactions. russelllab.orgjst.go.jp | Contributes to binding affinity and specificity through interactions with aromatic groups on target molecules. russelllab.org |
| Steric Bulk | The side chain is comparatively large and rigid. | Influences the conformational freedom of the peptide backbone. |
Glycine holds a unique position among the common amino acids due to its side chain consisting of only a single hydrogen atom. russelllab.orglibretexts.org This minimalist structure affords a high degree of conformational flexibility to the peptide backbone where it is located. russelllab.orgletstalkacademy.com Within H-Lys-Phe-Gly-Lys-OH, the glycine residue functions as a pliable linker, enabling the adjacent lysine and phenylalanine residues to assume a broader array of spatial arrangements. This adaptability can be critical for the peptide to adjust its shape upon binding to a target, a concept known as "induced fit." letstalkacademy.com
Table 3: Key Properties of Glycine and Their Significance
| Property | Description | Significance in H-Lys-Phe-Gly-Lys-OH |
|---|---|---|
| Flexibility | The absence of a bulky side chain permits a wide range of main-chain torsion angles. russelllab.orgletstalkacademy.com | Allows for the necessary conformational changes for effective target binding. letstalkacademy.com |
| Minimal Steric Hindrance | The small hydrogen side chain prevents steric clashes with neighboring atoms. russelllab.org | Facilitates tight packing and close approach to other molecules. |
| Structural Disruption | Often referred to as a "helix breaker," it is frequently found in turn regions of peptide structures. proteinstructures.com | Potentially induces a flexible hinge or turn within the peptide's conformation. |
Correlation between Peptide Cationicity and Molecular Interaction Profiles
The net positive charge of H-Lys-Phe-Gly-Lys-OH, conferred by its two lysine residues, is a dominant factor in its pattern of molecular interactions. Cationic peptides are well-known to interact with a diverse array of negatively charged molecules and surfaces. ubc.camdpi.com A prime example is their interaction with bacterial membranes, which are characteristically rich in anionic phospholipids. mdpi.com The initial engagement is propelled by electrostatic forces between the positively charged peptide and the negatively charged membrane. mdpi.com
In addition to membrane interactions, the cationicity of peptides can also facilitate interactions with other significant biological macromolecules. For instance, certain cationic peptides have demonstrated the ability to bind to nucleic acids (DNA and RNA) and ATP, all of which are polyanionic. researchgate.netasm.org The capacity to engage these intracellular targets often hinges on the peptide's initial ability to traverse the cell membrane. asm.org The strength of these interactions generally correlates with the magnitude of the peptide's positive charge, although, as previously noted, an optimal charge level often dictates maximal specific activity. mdpi.com
Investigating Conformational Preferences and Steric Hindrance Effects
The three-dimensional shape of H-Lys-Phe-Gly-Lys-OH is a dynamic characteristic influenced by the interplay of its amino acid components and the surrounding environment. The sizable phenyl group of phenylalanine introduces steric hindrance, which constrains the conformational possibilities of the adjacent residues. mdpi.com In contrast, the glycine residue offers a point of significant flexibility, permitting the peptide to bend and fold. letstalkacademy.com
The ultimate conformation of the peptide, whether in solution or bound to a target, represents a delicate balance between these competing influences. The relatively long and flexible side chains of the lysine residues can also adopt multiple conformations. A thorough understanding of these conformational preferences is essential for elucidating the peptide's mechanism of action at a molecular level. For example, the spatial arrangement between the positive charges of the lysines and the hydrophobic domain of phenylalanine is crucial for its amphipathic nature—a common and functionally important feature of many membrane-active peptides. ubc.ca
Computational and In Silico Approaches to H-Lys-Phe-Gly-Lys-OH SAR
Computational and in silico approaches have revolutionized the study of peptides like H-Lys-Phe-Gly-Lys-OH by providing a theoretical framework to dissect the complex relationship between its structure and function. These methods enable researchers to simulate and predict the peptide's behavior, offering a deeper understanding of its conformational dynamics, electronic properties, and binding interactions. This knowledge is crucial for predicting the biological activity of novel peptide derivatives and for optimizing their therapeutic potential.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For H-Lys-Phe-Gly-Lys-OH, MD simulations provide critical insights into its conformational flexibility and preferred three-dimensional structures in various environments. By simulating the peptide's behavior over time, researchers can identify the most stable conformations and understand how the peptide's shape is influenced by its surrounding environment, such as in an aqueous solution or near a cell membrane. This conformational analysis is vital because the biological activity of a peptide is often dependent on its ability to adopt a specific shape to bind to its target. The flexibility of the lysine and phenylalanine side chains, for instance, can be a key determinant of binding affinity and selectivity.
Table 1: Illustrative Conformational Data from Molecular Dynamics Simulations of H-Lys-Phe-Gly-Lys-OH
| Parameter | Description | Illustrative Value/Range |
| Dominant Conformations | The most frequently observed shapes of the peptide in simulations. | Extended and bent conformations |
| Backbone Flexibility | The degree of movement in the main peptide chain. | High, particularly around the Glycine residue |
| Side Chain Orientations | The spatial arrangement of the amino acid side chains. | Lysine and Phenylalanine side chains exhibit significant rotational freedom |
| Hydrogen Bonding | Intramolecular hydrogen bonds that stabilize the peptide's structure. | Transient hydrogen bonds between the backbone and side chains |
This table presents a generalized summary of potential findings from MD simulations and is for illustrative purposes.
Machine Learning and Artificial Intelligence in Peptide Design and Activity Prediction
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the process of peptide drug discovery. By training algorithms on large datasets of peptides with known biological activities, ML models can learn to predict the activity of new, untested peptide sequences. Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to correlate the physicochemical properties of peptides like H-Lys-Phe-Gly-Lys-OH with their biological functions. These predictive models can significantly reduce the time and cost associated with the experimental screening of new peptide candidates and can also be used to design novel peptides with desired therapeutic properties.
Molecular Interactions and Biochemical Mechanisms of H Lys Phe Gly Lys Oh
Investigation of Peptide-Target Interactions in Experimental Models
The specific sequence of H-Lys-Phe-Gly-Lys-OH allows for multifaceted interactions with biological macromolecules and synthetic hosts, which have been explored in various experimental settings.
Receptor Binding Mechanisms (e.g., Specific Cellular Receptors, STAT3)
While specific studies detailing the interaction of H-Lys-Phe-Gly-Lys-OH with cellular receptors are limited, the peptide's structural motifs suggest potential binding mechanisms. The two lysine (B10760008) residues impart a significant positive charge at physiological pH, which can facilitate electrostatic interactions with negatively charged domains on receptor surfaces. Such charge-driven interactions are crucial for the initial recognition and binding of many peptide ligands to their receptors.
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling molecule with a well-defined SH2 domain that recognizes phosphotyrosine-containing peptides. While H-Lys-Phe-Gly-Lys-OH is not a canonical STAT3 inhibitor, the principles of STAT3 inhibition by small molecules often involve targeting this domain. The binding of peptides to STAT3 can be influenced by electrostatic and hydrophobic interactions. The lysine residues in H-Lys-Phe-Gly-Lys-OH could potentially interact with negatively charged residues on the STAT3 surface, while the phenylalanine residue could engage in hydrophobic or cation-pi interactions. However, without direct experimental evidence, the role of this specific peptide in STAT3 signaling remains speculative.
Enzyme Substrate Specificity and Inhibition Studies
The peptide sequence Gly-Phe-Lys (GFK) has been identified as a substrate for certain enzymes. Specifically, it can act as a cleavable linker, recognized and processed by renal brush border enzymes. nih.govacs.orgnih.govresearchgate.net This enzymatic cleavage typically occurs between the glycine (B1666218) and phenylalanine residues. nih.gov This specificity suggests that the spatial arrangement and chemical properties of the GFK sequence fit into the active site of these proteases. The lysine residue in this context can influence the peptide's solubility and interaction with the enzyme's surface.
While the broader tetrapeptide H-Lys-Phe-Gly-Lys-OH has not been extensively studied as an enzyme inhibitor, its constituent dipeptide Lys-Phe has been shown to inhibit the gelation of sickle-cell hemoglobin, indicating its potential to interfere with protein-protein interactions. medchemexpress.comacs.org The inhibitory activity of peptides is often dependent on their ability to mimic a substrate and block the active site of an enzyme or to allosterically modulate the enzyme's function.
Molecular Recognition by Supramolecular Hosts (e.g., Cucurbiturils)
Cucurbiturils are a class of macrocyclic host molecules that can encapsulate guest molecules in their hydrophobic cavity. The binding of peptides to cucurbiturils is a well-studied example of molecular recognition. Cucurbit acs.orguril (Q8) has been shown to bind peptides containing aromatic residues, such as phenylalanine, often in concert with an adjacent residue.
Studies on the dipeptide sequence Lys-Phe have demonstrated its ability to bind to Q8 with subnanomolar affinity when located at the N-terminus of a peptide. nih.gov This high-affinity binding is a result of the simultaneous inclusion of the phenylalanine side chain within the hydrophobic cavity of Q8 and the interaction of the N-terminal lysine's ammonium group with the carbonyl portals of the host. The binding of peptides containing a Phe-Gly-Gly sequence to Q8 has also been investigated, revealing cooperative binding behavior. nih.gov
The interaction between cucurbiturils and amino acids is driven by a combination of hydrophobic effects and ion-dipole interactions. The hydrophobic cavity of the cucurbituril provides a favorable environment for the nonpolar phenylalanine side chain, while the polar carbonyl portals can interact with the positively charged lysine side chains. nih.govresearchgate.net
| Peptide | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|
| H-Lys-Phe-Gly-Gly-Tyr-OH | 3.0 x 109 | -16.6 | -3.6 | 1 |
| H-Phe-Lys-Gly-Gly-Tyr-OH | 3.0 x 106 | -13.9 | -5.0 | 1 |
Biophysical Characterization of Peptide Binding Events
The binding of H-Lys-Phe-Gly-Lys-OH to its molecular targets is governed by a combination of fundamental biophysical forces. Understanding these forces is key to elucidating the specificity and strength of the observed interactions.
Analysis of Electrostatic Interactions with Negatively Charged Entities
The two lysine residues in H-Lys-Phe-Gly-Lys-OH confer a net positive charge on the peptide at physiological pH. This positive charge is a primary driver of electrostatic interactions with negatively charged molecules or surfaces, such as the phosphate (B84403) backbone of nucleic acids, acidic residues on protein surfaces, and the head groups of certain lipids in cell membranes. nih.gov
Electrostatic interactions are long-range forces that can steer a peptide towards its binding partner and contribute significantly to the binding affinity. acs.orgnih.gov The strength of these interactions is dependent on the charge distribution on both the peptide and its target, as well as the dielectric constant of the surrounding medium. fsu.edu The flexible nature of the lysine side chains allows them to adopt conformations that optimize these electrostatic contacts. The ε-amino group of lysine can participate in hydrogen bonding, acting as a donor. nih.govpnas.org
The role of lysine in peptide-receptor interactions is often to form salt bridges with acidic residues like aspartate and glutamate, which are crucial for the stability of the resulting complex. khanacademy.org
Exploration of Hydrophobic Interactions in Binding Interfaces
The phenylalanine residue, with its bulky and nonpolar benzyl (B1604629) side chain, is the primary source of hydrophobic interactions for H-Lys-Phe-Gly-Lys-OH. When the peptide binds to a target, the phenylalanine residue often seeks to be buried in a hydrophobic pocket, away from the aqueous environment. russelllab.orgnih.gov This hydrophobic effect is a major driving force in protein folding and ligand binding.
In the context of peptide-protein interactions, the aromatic ring of phenylalanine can engage in several types of non-covalent interactions, including van der Waals forces and π-stacking with other aromatic residues. rsc.org Cation-π interactions, where the positively charged side chain of lysine interacts with the electron-rich face of an aromatic ring, can also contribute to binding stability. rsc.org
| Amino Acid Residue | Primary Interaction Type | Role in Binding |
|---|---|---|
| Lysine (Lys) | Electrostatic, Hydrogen Bonding | Long-range attraction, salt bridge formation, solubility. |
| Phenylalanine (Phe) | Hydrophobic, π-stacking, van der Waals | Binding to hydrophobic pockets, stabilization through aromatic interactions. |
| Glycine (Gly) | - | Provides conformational flexibility to the peptide backbone. |
Formation of Hydrogen Bonds and Salt Bridges
The structure of H-Lys-Phe-Gly-Lys-OH, with its multiple hydrogen bond donors and acceptors, as well as two positively charged lysine residues, provides a rich landscape for the formation of intramolecular and intermolecular non-covalent interactions. These interactions are crucial for the peptide's conformation, stability, and its interactions with other molecules.
Hydrogen bonds can form between the amide protons (N-H) of the peptide backbone and the carbonyl oxygens (C=O) of adjacent amino acid residues, contributing to the formation of secondary structures like β-turns. Additionally, the side chains of the amino acid residues are capable of forming hydrogen bonds. The ε-amino groups of the two lysine residues and the terminal amino group can act as hydrogen bond donors, while the carbonyl oxygen of the C-terminus and the peptide backbone can act as acceptors.
| Interaction Type | Potential Donor Groups | Potential Acceptor Groups | Typical Distance (Å) | Significance |
| Hydrogen Bond | Backbone N-H, Lysine ε-NH3+, N-terminal -NH3+ | Backbone C=O, C-terminal -COO- | 2.7 - 3.5 | Conformational stability, interaction with solvent and biomolecules. |
| Salt Bridge | Lysine ε-NH3+, N-terminal -NH3+ | C-terminal -COO-, external anionic molecules | < 4.0 | Structural stabilization, molecular recognition. youtube.com |
This table presents potential interactions and typical distances based on general principles of peptide chemistry, as specific experimental data for H-Lys-Phe-Gly-Lys-OH is not available.
Characterization of NH-π Interactions involving Phenylalanine and Lysine
The presence of a phenylalanine residue in H-Lys-Phe-Gly-Lys-OH introduces the possibility of NH-π interactions, a type of non-covalent interaction between an electron-rich aromatic ring and an electrophilic NH group. More specifically, the interaction between the positively charged lysine side chain and the aromatic ring of phenylalanine is better described as a cation-π interaction.
Cation-π interactions are a significant force in protein structure and molecular recognition, where the positive charge of a cation is attracted to the quadrupole moment of an aromatic ring. msu.edu In H-Lys-Phe-Gly-Lys-OH, the ε-ammonium group of either lysine residue can position itself above the face of the phenylalanine's phenyl ring, leading to a stabilizing interaction. Studies on model peptides have shown that cation-π interactions between lysine and phenylalanine can contribute to the stability of secondary structures. msu.edu The strength of this interaction is influenced by the distance and geometry between the interacting groups, as well as the surrounding solvent environment. Molecular dynamics simulations on pentapeptides have demonstrated that cation-π interactions can be stable within a lipid bilayer environment. nih.gov
| Interaction | Participating Residues | Description | Typical Energy (kcal/mol) | Significance |
| Cation-π | Lysine and Phenylalanine | Electrostatic interaction between the positively charged ε-ammonium group of lysine and the electron-rich π-system of the phenylalanine ring. msu.edu | -5 to -10 | Contributes to conformational stability and molecular recognition. |
This table provides an overview of the potential cation-π interaction and its typical energy range based on studies of similar molecular systems.
Peptide Interaction with Biological Membranes and Carrier Systems
The cationic and amphipathic nature of H-Lys-Phe-Gly-Lys-OH suggests that it can interact with and potentially traverse biological membranes. This property is also relevant for its incorporation into drug delivery systems.
Mechanisms of Membrane Permeability and Translocation
Cationic peptides are known to interact strongly with the negatively charged components of biological membranes, such as phosphatidylserine and phosphatidylglycerol. The initial interaction is primarily electrostatic, leading to the accumulation of the peptide on the membrane surface. Following this initial binding, several mechanisms for translocation have been proposed for cationic peptides, although the exact mechanism can depend on the peptide's sequence, concentration, and the lipid composition of the membrane.
One proposed mechanism is the formation of transient pores or channels in the membrane. At higher concentrations, the accumulation of peptides on the membrane surface can disrupt the lipid packing, leading to the formation of toroidal pores or barrel-stave channels through which the peptides can pass. Another mechanism involves the direct translocation or "carpet" model, where the peptides accumulate on the membrane surface, disrupting the bilayer and allowing for their passage without the formation of discrete pores. For a small tetrapeptide like H-Lys-Phe-Gly-Lys-OH, direct translocation is a plausible mechanism. The presence of the hydrophobic phenylalanine residue may facilitate the insertion of the peptide into the hydrophobic core of the lipid bilayer, while the charged lysine residues would interact with the polar head groups. The free energy barrier for the translocation of charged residues across the membrane is a critical factor, and molecular dynamics simulations have been used to study this process for lysine-containing peptides. acs.org
Integration into Liposomal and Nanocarrier Systems for Research Delivery
The physicochemical properties of H-Lys-Phe-Gly-Lys-OH make it a suitable candidate for incorporation into liposomal and other nanocarrier systems for targeted delivery in research applications. The positive charge of the peptide is a key feature that can be exploited for efficient encapsulation and delivery.
Liposomes, which are vesicular structures composed of a lipid bilayer, can be formulated to have a net negative surface charge by including anionic lipids in their composition. The electrostatic attraction between the positively charged H-Lys-Phe-Gly-Lys-OH and these anionic liposomes can drive the efficient encapsulation of the peptide. Studies have shown that the encapsulation of cationic peptides into anionic liposomes is highly efficient, particularly under low ionic strength conditions. nih.gov
Beyond liposomes, a variety of other nanocarrier systems can be utilized for the delivery of peptides. These include polymeric nanoparticles, solid lipid nanoparticles, and gold nanoparticles. The surface of these nanocarriers can be functionalized to facilitate the attachment or encapsulation of the peptide. For instance, lysine-based polymeric nanoparticles have been developed as platforms for oral protein delivery. nih.gov The peptide can either be encapsulated within the core of the nanoparticle or conjugated to its surface. Surface conjugation can be advantageous for targeting specific cells or tissues if the peptide has a known binding partner.
| Nanocarrier System | Method of Integration | Key Driving Force | Potential Advantages |
| Anionic Liposomes | Encapsulation | Electrostatic interaction | High encapsulation efficiency, protection from degradation. nih.gov |
| Polymeric Nanoparticles | Encapsulation or Surface Conjugation | Hydrophobic and electrostatic interactions | Controlled release, tunable properties. nih.gov |
| Gold Nanoparticles | Surface Conjugation | Thiol-gold chemistry (if cysteine is added) or electrostatic adsorption | Theranostic applications, imaging capabilities. |
This table summarizes potential integration strategies of H-Lys-Phe-Gly-Lys-OH into various nanocarrier systems for research purposes.
Advanced Analytical Characterization of H Lys Phe Gly Lys Oh
Chromatographic Techniques for Purity and Homogeneity Assessment
Chromatographic methods are indispensable for evaluating the purity and homogeneity of peptide preparations. They separate the target peptide from impurities, aggregates, and oligomers based on differential physical and chemical properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and the final purity assessment of synthetic peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating molecules based on their hydrophobicity. hplc.eunih.gov
For H-Lys-Phe-Gly-Lys-OH, an RP-HPLC method would typically utilize a C18 stationary phase. The mobile phase usually consists of a two-solvent system: an aqueous phase (Solvent A), often water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic phase (Solvent B), typically acetonitrile (B52724) containing the same concentration of TFA. hplc.eu The TFA serves to sharpen peaks and improve resolution. hplc.eu Peptides are eluted using a shallow gradient of increasing organic solvent concentration. phenomenex.com
The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. A typical analysis for a high-purity sample of H-Lys-Phe-Gly-Lys-OH would show a major peak corresponding to the peptide, with any minor peaks representing synthesis-related impurities such as deletion sequences or incompletely deprotected peptides.
Table 1: Representative RP-HPLC Purity Analysis of H-Lys-Phe-Gly-Lys-OH This interactive table provides an example of data obtained from an analytical RP-HPLC run.
| Peak Number | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 12.5 | 98.9% | H-Lys-Phe-Gly-Lys-OH |
| 2 | 11.8 | 0.6% | Deletion Sequence (e.g., H-Phe-Gly-Lys-OH) |
| 3 | 13.2 | 0.5% | Other Impurity |
Size Exclusion Chromatography (SEC) is a mode of HPLC that separates molecules based on their hydrodynamic radius, or size in solution. waters.com It is the standard method for quantifying aggregates and oligomers in biopharmaceutical products, including peptides. waters.com The technique employs a porous stationary phase; larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like the peptide monomer, penetrate the pores to varying degrees and elute later. huji.ac.il
Analysis of H-Lys-Phe-Gly-Lys-OH by SEC is critical to confirm its homogeneity and ensure it exists primarily in its monomeric form. A typical SEC analysis would reveal a single, sharp peak corresponding to the monomer. The presence of earlier-eluting peaks would indicate the formation of dimers, trimers, or higher-order aggregates, which could impact its biological activity and properties. Mobile phase conditions, such as pH and ionic strength, can be optimized to minimize non-specific interactions between the peptide and the stationary phase. huji.ac.il
Table 2: Example SEC Data for H-Lys-Phe-Gly-Lys-OH Homogeneity This table illustrates hypothetical SEC results for assessing the aggregation state.
| Elution Peak | Retention Volume (mL) | Relative Percentage | Interpretation |
| 1 | 8.5 | 1.2% | High Molecular Weight Aggregates |
| 2 | 12.1 | 98.8% | Monomeric H-Lys-Phe-Gly-Lys-OH |
Spectrometric Methods for Detailed Structural Elucidation
While chromatography confirms purity and homogeneity, spectrometry provides definitive structural information, including molecular mass, amino acid sequence, and three-dimensional conformation.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov For H-Lys-Phe-Gly-Lys-OH, MS is used to confirm the molecular weight, providing primary evidence of its identity. The two most common ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov
Molecular Weight Confirmation: High-resolution MS can determine the monoisotopic mass of the peptide with high accuracy, allowing for confirmation of its elemental composition (C₂₃H₃₈N₆O₅).
Peptide Mapping and Fragment Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. nih.gov In an MS/MS experiment, the protonated peptide ion (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID) or other methods. This fragmentation primarily occurs along the peptide backbone, generating a series of predictable fragment ions, most commonly b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of two lysine (B10760008) residues provides characteristic fragmentation patterns, including a prominent immonium ion at m/z 84. nih.gov
Table 3: Predicted MS/MS Fragment Ions for H-Lys-Phe-Gly-Lys-OH ([M+H]⁺) This interactive table shows the theoretical m/z values for the primary fragment ions used for sequence verification.
| Fragment Ion | Sequence | Calculated m/z | Fragment Ion | Sequence | Calculated m/z |
| b₁ | K | 129.10 | y₁ | K | 147.11 |
| b₂ | KF | 276.17 | y₂ | GK | 204.13 |
| b₃ | KFG | 333.19 | y₃ | FGK | 351.20 |
| b₄ | KFGK | 461.29 | y₄ | KFGK | 479.29 |
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. biopharmaspec.com This is accomplished by measuring the time it takes for an ion to travel through a gas-filled drift tube under the influence of a weak electric field. acs.org The resulting drift time is related to the ion's rotationally averaged collision cross-section (CCS). acs.org
This technique is exceptionally powerful for distinguishing between isomeric peptides—peptides that have the same mass but different amino acid sequences. For instance, H-Lys-Phe-Gly-Lys-OH is isomeric with H-Lys-Gly-Phe-Lys-OH. While indistinguishable by conventional MS, these isomers will likely have different three-dimensional shapes in the gas phase, resulting in different CCS values and drift times in an IM-MS experiment. nih.govmdpi.com This allows for their unambiguous identification and is a critical tool for quality control in peptide synthesis. acs.orgnih.gov
Table 4: Hypothetical Ion Mobility Data for Isomeric Tetrapeptides This table demonstrates how IM-MS could distinguish between sequence isomers.
| Peptide Sequence | Molecular Weight | Precursor Ion (m/z) | Hypothetical Drift Time (ms) | Interpretation |
| H-Lys-Phe-Gly-Lys-OH | 478.59 | 479.29 | 8.5 | Unique conformational structure |
| H-Lys-Gly-Phe-Lys-OH | 478.59 | 479.29 | 8.9 | Different conformational structure |
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution. While 1D ¹H NMR can provide a fingerprint of the peptide, interpretation can be complicated by signal overlap, especially with two similar lysine residues. researchgate.net
A suite of 2D NMR experiments is typically required for full structural elucidation:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three chemical bonds, helping to identify amino acid spin systems.
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a given amino acid's spin system.
For a flexible tetrapeptide like H-Lys-Phe-Gly-Lys-OH, NMR can reveal information about the average conformations of the backbone and the side chains of the lysine and phenylalanine residues. Advanced techniques, such as incorporating stable isotopes (¹³C, ¹⁵N), can further resolve signal ambiguity and provide detailed insights into the ionization states and dynamics of the lysine side chains. copernicus.org
Table 5: Illustrative ¹H NMR Chemical Shift Assignments for H-Lys-Phe-Gly-Lys-OH in D₂O This table provides representative chemical shift values (in ppm) for the key protons in the peptide.
| Amino Acid Residue | Hα | Hβ | Other Side Chain Protons |
| Lys (1) | 4.25 | 1.85, 1.75 | Hγ: 1.45, Hδ: 1.68, Hε: 3.01 |
| Phe (2) | 4.65 | 3.20, 3.10 | Aromatic: 7.20-7.35 |
| Gly (3) | 3.95 | N/A | N/A |
| Lys (4) | 4.30 | 1.90, 1.80 | Hγ: 1.50, Hδ: 1.70, Hε: 3.03 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a signature that can be used to estimate the proportions of different secondary structural elements like α-helices, β-sheets, and random coils.
For a short, flexible tetrapeptide like H-Lys-Phe-Gly-Lys-OH, the CD spectrum in the far-UV region (typically 190-250 nm) would be analyzed. Given its short length and the presence of glycine (B1666218), which is known to be a "helix breaker," the peptide is likely to exist predominantly in a disordered or random coil conformation in aqueous solution. This would be characterized by a single strong negative band near 200 nm.
However, the conformation can be highly sensitive to the environment. Changing solvent conditions (e.g., by adding trifluoroethanol, a helix-inducing solvent), pH, or temperature could induce conformational transitions. For instance, in a membrane-mimicking environment, some peptides can adopt more ordered structures. A CD analysis would be able to detect such changes, for example, the appearance of negative bands around 208 nm and 222 nm would indicate the formation of α-helical content.
Table 1: Expected CD Spectral Features for H-Lys-Phe-Gly-Lys-OH Conformations
| Secondary Structure | Positive Peak Wavelength (nm) | Negative Peak Wavelength(s) (nm) | Expected Observation for H-Lys-Phe-Gly-Lys-OH |
| α-Helix | ~193 | ~208 and ~222 | Unlikely in simple aqueous buffer; may be induced by specific solvents. |
| β-Sheet | ~195 | ~218 | Possible upon aggregation or interaction with specific surfaces. |
| Random Coil | None above 210 nm | ~198 - 200 | The most probable conformation in standard aqueous solution. |
Infrared (IR) Spectroscopy for Conformational Studies
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for analyzing the conformational state of peptides by probing their vibrational modes. The most informative region for peptide secondary structure is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. The exact frequency of this band is sensitive to the hydrogen-bonding pattern, which differs between α-helices, β-sheets, and random coils.
For H-Lys-Phe-Gly-Lys-OH, an FTIR analysis would provide complementary information to CD spectroscopy.
Random Coil: A broad Amide I band centered around 1640-1645 cm⁻¹ would confirm a disordered conformation.
β-Sheet: If the peptide were to aggregate and form intermolecular β-sheets, a characteristic peak would appear at a lower frequency, typically between 1620–1640 cm⁻¹, often accompanied by a minor peak around 1695 cm⁻¹.
α-Helix: An α-helical conformation would be identified by an Amide I peak in the range of 1650–1658 cm⁻¹.
Analysis of the Amide II band (1510–1580 cm⁻¹), which stems from N-H bending and C-N stretching, can also provide data on hydrogen-deuterium exchange, giving insights into solvent accessibility and the stability of any hydrogen-bonded structures.
Spectroscopic Techniques for Aggregation and Stability Studies
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving faster than larger ones. The analysis yields the hydrodynamic diameter (the diameter of a sphere that diffuses at the same rate as the particle) and the polydispersity index (PDI), a measure of the broadness of the size distribution.
For H-Lys-Phe-Gly-Lys-OH, DLS is an ideal tool to study its aggregation propensity. In a monomeric state, the tetrapeptide would be too small to be accurately measured by standard DLS instruments. However, if the peptide self-associates to form oligomers or larger aggregates, DLS can detect and characterize these species. By monitoring the particle size and PDI over time or as a function of concentration, pH, or temperature, the kinetics and conditions of aggregation can be determined.
Table 2: Hypothetical DLS Data for H-Lys-Phe-Gly-Lys-OH Aggregation Study
| Sample Condition | Mean Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |
| Low Concentration, pH 7.4 | < 5 | Low (< 0.2) | Peptide is likely monomeric or in small, stable oligomeric states. |
| High Concentration, pH 7.4 | 150 | Moderate (0.2 - 0.5) | Evidence of self-association into larger oligomers or aggregates. |
| Stressed (e.g., elevated temp.) | > 500 | High (> 0.5) | Formation of large, polydisperse aggregates, indicating instability. |
Fluorescence Spectroscopy for Binding and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique that can provide information on a molecule's local environment, conformational changes, and binding interactions. H-Lys-Phe-Gly-Lys-OH contains a Phenylalanine (Phe) residue, which is an intrinsic fluorophore. The fluorescence emission of Phe (excitation ~260 nm, emission ~282 nm) is sensitive to its local environment.
Changes in the peptide's conformation that alter the exposure of the Phe residue to the solvent or its proximity to other quenching groups (like the peptide bond) can lead to shifts in the emission wavelength or changes in fluorescence intensity. For example, if the peptide binds to a larger molecule or inserts into a lipid micelle, the Phe residue might move to a more hydrophobic environment, often resulting in a blue shift (a shift to a shorter wavelength) and an increase in fluorescence quantum yield.
This technique is particularly useful for studying binding events. By titrating a potential binding partner into a solution of the peptide and monitoring the changes in Phe fluorescence, one can determine binding affinities (dissociation constants, Kd).
Table 3: Illustrative Fluorescence Parameters for H-Lys-Phe-Gly-Lys-OH Studies
| Experimental Condition | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Intensity | Potential Interpretation |
| Peptide in Aqueous Buffer | ~260 | ~282 | Baseline | Phe residue is solvent-exposed. |
| Peptide + Binding Partner | ~260 | ~278 | Increased | Phe has moved to a more non-polar environment upon binding. |
| Peptide Denatured | ~260 | ~282 | Decreased | Conformational change leads to quenching of Phe fluorescence. |
Pre Clinical Research Applications of H Lys Phe Gly Lys Oh Excluding Human Trials, Dosage, Safety, Efficacy
Development of H-Lys-Phe-Gly-Lys-OH as a Biochemical Probe or Tool Compound
While H-Lys-Phe-Gly-Lys-OH itself is not extensively documented as a standalone probe, the core sequence, particularly the related tripeptide Gly-Phe-Lys (GFK), has been developed as a critical tool in the design of complex radiopharmaceuticals. The GFK sequence serves as an enzyme-cleavable linker, a biochemical tool designed to be recognized and processed by specific enzymes in the body.
This strategy is employed to modify the pharmacokinetic properties of molecules to which it is attached. For instance, the GFK linker has been incorporated into radiometal-labeled peptide-based radiopharmaceuticals to reduce their accumulation in the kidneys. nih.gov High retention of radioactivity in the kidneys is a common limitation for this class of compounds, as they are typically cleared from the body via renal excretion. nih.gov By inserting an enzyme-cleavable linker like GFK, researchers can create a probe where the radioactive component can be cleaved from the main targeting molecule, facilitating its clearance and reducing renal radioactivity. nih.gov
Role in Biomaterial Design and Engineering (e.g., self-assembling peptides)
The principles of biomaterial design often leverage the inherent ability of peptides to self-assemble into well-defined nanostructures such as fibrils, nanotubes, and hydrogels. acs.orgnih.gov This self-assembly is driven by a combination of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov The design of such peptides typically involves creating an amphiphilic structure, with distinct hydrophobic and hydrophilic domains, which may include charged amino acids to ensure solubility and control assembly through stimuli like pH. nih.govacs.org
However, specific research detailing the application of the H-Lys-Phe-Gly-Lys-OH sequence in the design and engineering of self-assembling biomaterials is not prominently available in published literature.
Investigation in In Vitro Model Systems
In vitro studies are fundamental to understanding the molecular mechanisms of action of new compounds. These investigations can include cell-based assays and defined enzymatic systems.
Cell-based assays are powerful tools used in drug discovery to screen compounds and investigate their effects on various cellular processes, including cell proliferation, protein expression, and gene regulation. nih.gov These assays can utilize techniques such as reporter genes or high-content screening to provide quantitative data on the biological activity of a molecule. nih.govprotagene.com
Despite the broad utility of these methods, specific studies employing H-Lys-Phe-Gly-Lys-OH in cell-based assays to elucidate its impact on molecular mechanisms like protein production or gene expression have not been identified in the available research literature.
The peptide sequence Gly-Phe-Lys (GFK) has been specifically investigated for its interaction with renal brush border (RBB) enzymes. nih.gov This interaction does not involve the modulation of the enzyme's activity in a classical inhibitory or allosteric sense; rather, the peptide itself acts as a substrate for these enzymes. The GFK tripeptide is designed to be a cleavable linkage that is recognized and hydrolyzed by RBB enzymes. nih.gov This targeted enzymatic cleavage is a key component of the "RBB strategy" aimed at reducing the renal radioactivity of certain radiopharmaceuticals. nih.gov The cleavage of the linker is intended to release smaller, less readily reabsorbed radiometabolites that can be more easily excreted. nih.gov
Table 1: Role of GFK Sequence in Enzymatic Systems
| System Component | Role/Interaction | Outcome |
|---|---|---|
| Gly-Phe-Lys (GFK) Linker | Substrate | The peptide bond is hydrolyzed. |
| Renal Brush Border (RBB) Enzymes | Catalyst | Facilitates the cleavage of the GFK linker. |
Utilization in Animal Models for Mechanism-Oriented Studies
Animal models are indispensable for evaluating the in vivo behavior of new compounds, including their distribution throughout the body and their pharmacokinetic profile.
The primary application of the related GFK sequence in animal models has been to assess its ability to alter the biodistribution of radiolabeled compounds. In one study, a GFK linker was incorporated into a complex, integrin-targeting radiopeptide to evaluate its effect on renal radioactivity. nih.gov
Table 2: Lipophilicity of [⁶⁴Cu]Cu-Labeled Compounds
| Compound | LogD Value |
|---|---|
| [⁶⁴Cu]Cu-cyclam-G | -2.63 |
| [⁶⁴Cu]Cu-cyclam-RaftRGD | -1.97 |
| [⁶⁴Cu]Cu-cyclam-GFK-RaftRGD | -1.74 |
| [⁶⁴Cu]Cu-cyclam-GFK(βA)₃-RaftRGD | -1.55 |
Data derived from a study evaluating the GFK linker's utility. nih.gov
Biodistribution studies in mice bearing U87MG tumors were performed to track the uptake of these compounds in various organs. The inclusion of the GFK linker was designed to reduce kidney uptake. The results from these studies demonstrated that strategic placement of such cleavable linkers can indeed influence the in vivo distribution of radiopharmaceuticals. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| H-Lys-Phe-Gly-Lys-OH.CH3CO2H | Lys-Phe-Gly-Lys |
| Gly-Phe-Lys | GFK |
| [⁶⁴Cu]Cu-cyclam-G | - |
| [⁶⁴Cu]Cu-cyclam-RAFT-c(-RGDfK-)₄ | [⁶⁴Cu]Cu-cyclam-RaftRGD |
| [⁶⁴Cu]Cu-cyclam-GFK-RAFT-c(-RGDfK-)₄ | [⁶⁴Cu]Cu-cyclam-GFK-RaftRGD |
Role as a Cleavable Linker in Radiopharmaceutical Research to Modulate Biodistribution
A significant challenge in the development of radiometal-labeled peptide-based radiopharmaceuticals is their tendency to accumulate in the kidneys. nih.govacs.orgresearchgate.net This renal retention of radioactivity can be a dose-limiting factor in targeted radionuclide therapy. nih.govacs.org An innovative strategy to overcome this issue is the incorporation of a cleavable linker between the radiolabel and the targeting peptide. nih.gov The Gly-Phe-Lys (GFK) sequence, a core component of H-Lys-Phe-Gly-Lys-OH, has been identified as a highly effective cleavable linker for this purpose. nih.govacs.org
This strategy, often referred to as the renal brush border (RBB) strategy, utilizes enzymes present on the membrane of the renal tubules to cleave the linker. nih.govnih.gov Following systemic administration and glomerular filtration, the radiopharmaceutical reaches the renal brush border, where enzymes recognize and cleave the G-F bond of the Gly-Phe-Lys sequence. nih.govacs.org This cleavage releases the radiometabolite, which is then readily excreted in the urine, significantly reducing the radiation dose to the kidneys. nih.govacs.orgnih.gov
Preclinical studies have demonstrated the efficacy of this approach. In one study, the applicability of the GFK tripeptide was evaluated to reduce renal radioactivity of an integrin-targeting radiopeptide, [64Cu]Cu-cyclam-RAFT-c(-RGDfK-)4. nih.govresearchgate.net The incorporation of the GFK linker led to a dramatic reduction in kidney radioactivity over time. nih.govacs.orgresearchgate.net
The following table summarizes the key findings from a preclinical study investigating the effect of GFK linkers on the biodistribution of a 64Cu-labeled radiopharmaceutical in mice.
| Compound | % Reduction in Renal Radioactivity (1 to 24 h post-injection) | % Reduction in Renal Radioactivity (3 to 24 h post-injection) |
| [64Cu]Cu-cyclam-GFK-RaftRGD | 73.0 ± 2.3% | 61.1% |
| [64Cu]Cu-cyclam-GFK(βA)3-RaftRGD | 75.6 ± 1.8% | 74.4% |
| Parental [64Cu]Cu-cyclam-RaftRGD | 43.0 ± 4.5% | 22.8% |
Data sourced from PET imaging and biodistribution studies in mice. nih.govacs.orgresearchgate.net
These results highlight the potential of the GFK sequence to significantly alter the biodistribution of peptide-based radiopharmaceuticals, thereby improving their therapeutic window. The strategic inclusion of such cleavable linkers is a promising avenue for developing safer and more effective targeted radionuclide therapies. nih.gov
Design of H-Lys-Phe-Gly-Lys-OH-Derived Peptide-Based Tools for Proteomic and Interactomic Studies
Peptide-based tools are invaluable in proteomics and interactomics for studying protein-protein interactions (PPIs). nih.govnih.govlih.lu These tools often utilize short peptide sequences, sometimes derived from known protein interaction motifs, to probe complex biological systems. nih.govnih.gov Synthetic peptides offer the advantage of incorporating modifications, such as amino acid substitutions and post-translational modifications (PTMs), to investigate their effects on protein interactions. nih.govlih.lu
The analysis of PPIs is crucial for understanding cellular signaling pathways. nih.gov Peptide pull-down assays coupled with mass spectrometry are powerful techniques to identify binding partners and measure changes in the interactome. nih.govlih.lu In this approach, a synthetic peptide is used as bait to "pull down" its interacting proteins from a cell lysate.
While the specific peptide sequence H-Lys-Phe-Gly-Lys-OH has been extensively studied as a cleavable linker, its direct application in the design of peptide-based tools for proteomic and interactomic studies is not yet widely documented in publicly available research. However, the principles of peptide-based interaction proteomics suggest a potential utility for such sequences. Short linear motifs (SLiMs) within proteins are known to mediate interactions, and synthetic peptides mimicking these SLiMs are effective tools for studying these interactions. nih.gov
The design of such peptide-based tools involves several key steps:
| Design Step | Description |
| Sequence Selection | Peptides are often derived from known protein interaction sites or designed based on predictive algorithms. |
| Synthesis | Chemical synthesis allows for the incorporation of modifications like fluorescent labels, affinity tags (e.g., biotin), or PTMs. nih.gov |
| Immobilization | Peptides can be immobilized on surfaces, such as membranes or beads, for high-throughput screening or pull-down assays. nih.gov |
| Interaction Assay | The immobilized peptides are incubated with cell lysates or purified proteins to allow for binding. |
| Analysis | Interacting proteins are identified and quantified, typically using mass spectrometry, to map the interactome of the peptide sequence. nih.govnih.gov |
Given that the Phe-Gly-Lys sequence is a substrate for certain enzymes, it is conceivable that a peptide like H-Lys-Phe-Gly-Lys-OH could be developed into a probe to study the activity or substrate specificity of proteases within a complex proteome. Further research is needed to explore the potential of H-Lys-Phe-Gly-Lys-OH and its derivatives as specific tools for advancing proteomic and interactomic studies.
Future Directions and Emerging Research Avenues for H Lys Phe Gly Lys Oh
Integration with Advanced Biosensing and Diagnostic Technologies
The potential for H-Lys-Phe-Gly-Lys-OH and related peptide sequences in advanced biosensing and diagnostics is a growing area of interest. Peptides can serve as highly specific recognition elements for biomarkers, pathogens, or other target molecules. Future applications could involve immobilizing the tetrapeptide onto sensor surfaces, such as those used in surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) systems, to detect specific protein interactions.
A pertinent example of a similar peptide linkage in diagnostics is the use of the Gly-Phe-Lys (GFK) tripeptide as a cleavable linker in radiopharmaceuticals. nih.gov In one application, a GFK linker was incorporated into a copper-64 labeled peptide for use in Positron Emission Tomography (PET) imaging. nih.gov This linker is designed to be cleaved by renal brush border enzymes, which helps reduce the accumulation of radioactivity in the kidneys, a common issue with peptide-based radiopharmaceuticals. nih.gov This strategy improves the diagnostic clarity and safety profile of the imaging agent. nih.gov Exploring the integration of H-Lys-Phe-Gly-Lys-OH into similar theranostic platforms could yield novel agents for targeted imaging and therapy, where the peptide sequence directs the agent to a specific biological target.
High-Throughput Screening Methodologies for Novel Molecular Interactions
Identifying the molecular partners of H-Lys-Phe-Gly-Lys-OH is crucial for elucidating its biological functions and therapeutic potential. High-Throughput Screening (HTS) provides the necessary tools to rapidly screen vast libraries of compounds for interactions with the tetrapeptide. bmglabtech.com These methodologies are essential for moving beyond low-throughput studies and gaining a comprehensive understanding of the peptide's interaction network. nih.gov
HTS assays are designed for automation and miniaturization, allowing for the testing of thousands to millions of compounds efficiently. bmglabtech.com For H-Lys-Phe-Gly-Lys-OH, several HTS approaches could be employed to discover novel binding partners, inhibitors, or modulators of its activity. The results from these screenings serve as the foundation for drug design and for understanding the biochemical pathways in which the peptide may be involved. bmglabtech.com
| HTS Methodology | Principle | Application for H-Lys-Phe-Gly-Lys-OH | Potential Outcome |
|---|---|---|---|
| Peptide Arrays | H-Lys-Phe-Gly-Lys-OH is synthesized and immobilized on a solid surface (e.g., glass slide). The array is then incubated with fluorescently labeled proteins, cell lysates, or small molecule libraries. | Screening for proteins or small molecules from a complex mixture that bind specifically to the tetrapeptide. | Identification of direct binding partners (receptors, enzymes) or interacting small molecules. researchgate.net |
| Phage/Yeast Display | A library of peptides or proteins is genetically fused to the coat proteins of bacteriophages or yeast cells. This library is then screened against an immobilized H-Lys-Phe-Gly-Lys-OH target. | Discovering proteins or other peptides that have a high affinity and specificity for the tetrapeptide. nih.gov | Mapping protein-peptide interaction domains and identifying novel biological ligands. nih.gov |
| Fluorescence-Activated Cell Sorting (FACS) Based Screening | Beads from a one-bead-one-compound library are incubated with a fluorescently labeled target protein. Beads that bind the target become fluorescent and are sorted. | If H-Lys-Phe-Gly-Lys-OH is part of a larger library, this method could identify its interaction with a specific fluorescently-labeled protein target. nih.gov | Rapid identification of hits from extremely large and diverse chemical libraries. nih.gov |
| Virtual Screening (HTS Fingerprinting) | Computational models predict the interaction of H-Lys-Phe-Gly-Lys-OH with a database of known molecular structures. HTS fingerprints, based on bioassay data, can identify structurally diverse molecules with similar biological activities. mdpi.com | Predicting potential binding partners or identifying small molecules that mimic the peptide's bioactivity without structural similarity ("scaffold hopping"). mdpi.com | Cost-effective initial screening to prioritize compounds for experimental validation. |
Rational Design of H-Lys-Phe-Gly-Lys-OH-Derived Peptidomimetics
While peptides like H-Lys-Phe-Gly-Lys-OH have significant therapeutic potential, their direct application can be limited by poor metabolic stability and low cell permeability. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of a native peptide but with improved drug-like properties. researchgate.net The rational design of peptidomimetics derived from H-Lys-Phe-Gly-Lys-OH is a promising strategy to overcome these limitations. nih.govresearchgate.net
The process begins by identifying the key amino acid residues responsible for the peptide's biological activity. For H-Lys-Phe-Gly-Lys-OH, this would involve determining the roles of the two lysine (B10760008) residues and the central phenylalanine. Once these "hot spot" residues are known, chemical modifications can be introduced to enhance stability and binding affinity. chemrxiv.org A computer-aided approach can be used to design scaffolds that precisely mimic the peptide's secondary structure, such as β-turns or α-helices, which are often crucial for protein-protein interactions. chemrxiv.org
| Modification Strategy | Description | Anticipated Advantage | Reference Example |
|---|---|---|---|
| N-Methylation | The hydrogen atom on the backbone amide nitrogen is replaced with a methyl group. | Increases resistance to proteolytic degradation, enhances membrane permeability, and can confer conformational rigidity, leading to higher target affinity. nih.gov | N-methylated tetrapeptides derived from bovine lactoferrin were synthesized to increase metabolic stability and improve bioavailability. nih.gov |
| Backbone Modification (Peptoids) | The side chains are moved from the α-carbon to the backbone nitrogen atom, creating N-substituted glycine (B1666218) oligomers. | Complete resistance to proteases, increased hydrophobicity, and potentially higher cellular permeability. nih.gov | Peptoid analogues of bioactive tetrapeptides were created to overcome the limitations of natural peptides. nih.gov |
| Cyclization | The linear peptide is constrained into a cyclic structure using a small molecule linker. | Reduces conformational flexibility, which can increase binding affinity by lowering the entropic penalty of binding. It also improves stability. rsc.org | A library of macrocycles was created by reacting tetrapeptides with various linkers, leading to a potent thrombin inhibitor. rsc.org |
| Scaffold-Based Mimetics | Replacing the peptide backbone with a non-peptidic scaffold (e.g., pyrimidodiazepine) while maintaining the spatial orientation of key side chains. | Creates novel small molecules with improved pharmacokinetic properties that mimic essential secondary structures of the original peptide. chemrxiv.orgchemrxiv.org | A pyrimidodiazepine skeleton was used to systematically derive scaffolds that mimic β-turns, β-strands, and α-helices. chemrxiv.org |
Exploration of H-Lys-Phe-Gly-Lys-OH in Synthetic Biology and Biocatalysis
The fields of synthetic biology and biocatalysis offer fertile ground for exploring novel applications of H-Lys-Phe-Gly-Lys-OH. In synthetic biology, peptides can be used as building blocks for constructing larger, functional nanostructures. The self-assembly properties of peptides can be harnessed to create nanotubes, fibrils, or other ordered materials with catalytic or biological activity. acs.org
The specific sequence of H-Lys-Phe-Gly-Lys-OH, with its alternating charged and hydrophobic residues, may facilitate self-assembly into unique supramolecular structures. These structures could serve as scaffolds for organizing other molecules or as catalysts themselves. Peptide-based biocatalysts are an emerging class of enzymes that can perform specific chemical reactions, often with high enantioselectivity. acs.org While proline-containing peptides are well-studied in this area, the potential for other peptide sequences remains largely untapped. acs.org Future research could involve screening H-Lys-Phe-Gly-Lys-OH and its derivatives for the ability to catalyze reactions such as aldol (B89426) additions, hydrolytic processes, or redox transformations, potentially enhanced by the incorporation of metal cofactors bound to the lysine or terminal residues.
Application in Understanding Protein Folding and Misfolding Mechanisms
The aberrant folding and aggregation of proteins are central to the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's. nih.gov Small, rationally designed peptides can be powerful tools to study and inhibit these processes. nih.gov The H-Lys-Phe-Gly-Lys-OH tetrapeptide is particularly relevant due to its two lysine (Lys) residues.
Lysine plays a critical role in the folding, assembly, and toxicity of amyloidogenic proteins like the amyloid β-protein (Aβ). nih.gov Both hydrophobic and electrostatic interactions, in which lysine participates, are key drivers of the aggregation process that forms toxic oligomers. nih.gov Studies where lysine residues in Aβ were substituted with alanine (B10760859) demonstrated a dramatic impact on the protein's aggregation and toxicity, underscoring the importance of this specific amino acid. nih.gov
Given this, H-Lys-Phe-Gly-Lys-OH can be used as a model system or a competitive inhibitor to investigate these mechanisms. Its simple structure allows for detailed biophysical analysis of how lysine residues mediate protein-protein interactions. Furthermore, it could serve as a core fragment for designing peptides that bind to amyloidogenic proteins, thereby blocking their misfolding and aggregation. nih.govresearchgate.net The C-terminal lysine, in particular, has been shown to be important in mediating conformational changes required for the function of some enzymes, a principle that could be relevant to its role in pathological folding processes. nih.gov
Q & A
Basic Research Questions
Q. What are the key molecular characterization techniques for H-Lys-Phe-Gly-Lys-OH.CH3CO2H, and how should they be applied?
- Answer : Molecular characterization requires a combination of analytical methods:
- Nuclear Magnetic Resonance (NMR) : Confirm peptide sequence and acetate counterion presence .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research use) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₂N₂O₂: 180.20 g/mol) .
- FT-IR Spectroscopy : Identify functional groups (e.g., amide bonds at ~1650 cm⁻¹) .
- Data Table :
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ (peptide core) | |
| CAS No. | 943-80-6 (related analog) | |
| TPSA (Topological Polar Surface Area) | ~150 Ų |
Q. How can researchers optimize the synthetic yield of this compound?
- Answer : Key steps include:
- Hydrogenation Conditions : Use Pd-based catalysts (e.g., Rosenmund catalyst) under H₂ at 20°C for 3 hours (yields ~85%) .
- Purification : Employ gradient elution in reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier .
- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and validate purity with MS/MS fragmentation .
Advanced Research Questions
Q. How can the PICO/FINER frameworks guide experimental design for studying this peptide’s bioactivity?
- Answer :
- PICO Framework :
- Population : In vitro cell lines (e.g., cancer cells for apoptosis studies).
- Intervention : Dose-dependent treatment (e.g., 1–100 µM).
- Comparison : Untreated controls or scrambled peptide analogs.
- Outcome : Apoptosis markers (e.g., caspase-3 activation).
- FINER Criteria : Ensure feasibility (lab resources), novelty (unexplored lysine modifications), and relevance (therapeutic potential) .
Q. How should researchers address contradictions in published data on this peptide’s membrane permeability?
- Answer :
- Root-Cause Analysis : Compare experimental conditions (e.g., BBB permeability assays vs. Caco-2 cell models) .
- Statistical Reconciliation : Apply ANOVA to evaluate inter-study variability in logP values .
- Iterative Validation : Reproduce conflicting studies using standardized protocols (e.g., fixed pH and temperature) .
Q. What methodologies ensure reproducibility of literature-reported results for this compound?
- Answer :
- Stepwise Replication : Follow primary literature synthesis protocols (e.g., hydrogenation time, catalyst loading) .
- Data Transparency : Report raw NMR/MS spectra in supplementary materials and adhere to SI unit conventions .
- Peer Review : Cross-validate findings with independent labs using blinded sample analysis .
Q. What strategies enhance literature review efficiency for preclinical applications of this peptide?
- Answer :
- Database Selection : Use PubMed for biological studies, Reaxys for synthetic routes, and IUPAC Gold Book for nomenclature .
- Citation Tracking : Employ tools like Google Scholar to identify highly cited papers (>50 citations) on lysine-containing peptides .
- Critical Appraisal : Scrutinize methods sections for HPLC gradients and purity thresholds (>90%) .
Q. How can computational modeling predict the interaction of this peptide with biological targets?
- Answer :
- Molecular Dynamics (MD) : Simulate peptide-lipid bilayer interactions using TPSA (~150 Ų) and logP values .
- Docking Studies : Use AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs) .
- Validation : Compare in silico results with SPR (Surface Plasmon Resonance) binding assays .
Q. What preclinical assays are most suitable for evaluating this peptide’s therapeutic potential?
- Answer :
- In Vitro :
- Cytotoxicity: MTT assay on primary cells vs. cancer lines.
- Stability: Serum half-life measurement via LC-MS .
- In Vivo :
- Pharmacokinetics: IV administration with plasma concentration monitoring .
- Toxicity: OECD-compliant acute toxicity testing in rodents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
